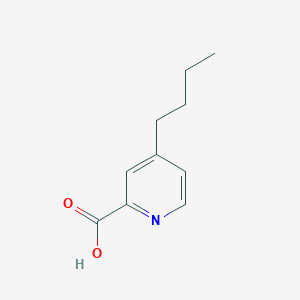
4-Butylpyridine-2-carboxylic acid
Übersicht
Beschreibung
4-Butylpyridine-2-carboxylic acid (4-BP2CA) is a carboxylic acid derived from the pyridine family of compounds. It is an important intermediate in the synthesis of various compounds. It is also known as 4-butyl-2-pyridinecarboxylic acid, 4-butylpyridine-2-carboxylate, and 4-butyl-2-pyridylcarboxylic acid. 4-BP2CA has a wide range of applications in the synthesis of active pharmaceutical ingredients, agrochemicals, and other industrial chemicals. It is also used in the synthesis of pharmaceuticals, food additives, and other materials.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
4-Butylpyridine-2-carboxylic acid derivatives have been explored for their use in solar cell applications. A study by Nazeeruddin et al. (2006) focused on a ruthenium(II) complex containing 4-carboxylic acid-4'-carboxylate-2,2'-bipyridine, which exhibited high molar extinction coefficients and good photovoltaic performance, demonstrating its potential in dye-sensitized solar cells (Nazeeruddin et al., 2006).
Coordination Chemistry
Research by Cooke et al. (2008) delved into the coordination chemistry of Ru(II) complexes with carboxylic acid functionality based on 4′-(4-carboxyphenyl)-4,4″-di-(tert-butyl)tpy ligand. These complexes demonstrated unique solubility properties and potential applications in supramolecular architectures (Cooke et al., 2008).
Electrocatalytic Applications
Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, using ionic liquids that include butyl groups. This process efficiently produced 6-aminonicotinic acid, a compound related to 4-butylpyridine-2-carboxylic acid, showcasing its potential in green chemistry and electrocatalysis (Feng et al., 2010).
Material Science and Biochemistry
Toniolo et al. (1998) discussed the applications of a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, which shares structural similarities with 4-butylpyridine-2-carboxylic acid. This compound proved useful as a β-turn and 310/α-helix inducer in peptides, and as an electron spin resonance probe, indicating its utility in material science and biochemistry (Toniolo et al., 1998).
Radical Decarboxylation Research
Barton et al. (1983) developed methods for the radical decarboxylation of carboxylic acid esters derived from N-hydroxypyridine-2-thione. This research is relevant for understanding the decarboxylation process of compounds like 4-butylpyridine-2-carboxylic acid (Barton et al., 1983).
Mixed-Metal Framework Materials
Chen et al. (2006) synthesized the first monocarboxylate-substituted 4,4'-bipyridine ligand, a close relative of 4-butylpyridine-2-carboxylic acid. The study demonstrated its use in creating metal-containing building blocks for mixed-metal framework materials (Chen et al., 2006).
Eigenschaften
IUPAC Name |
4-butylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-3-4-8-5-6-11-9(7-8)10(12)13/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKNPKZQZRFTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80527987 | |
| Record name | 4-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80527987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylpyridine-2-carboxylic acid | |
CAS RN |
83282-39-7 | |
| Record name | 4-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80527987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1625758.png)

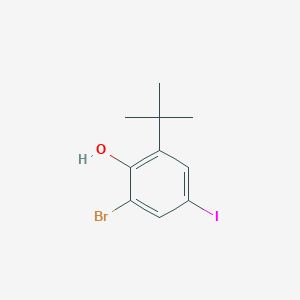
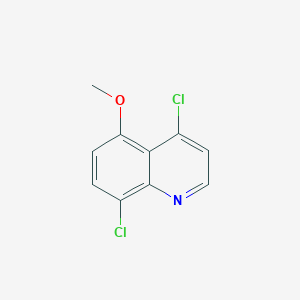



![7-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1625771.png)
![4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625772.png)
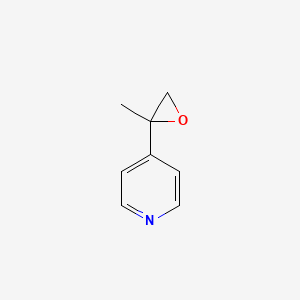
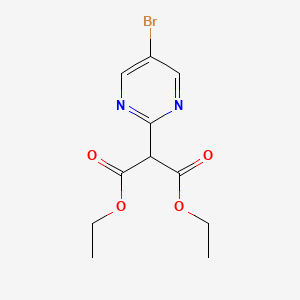


![7-Ethyl-2-methyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625780.png)